trans-1,2-Dichlorocyclohexane
Overview
Description
- trans-1,2-Dichlorocyclohexane is a chemical compound with the molecular formula C<sub>6</sub>H<sub>10</sub>Cl<sub>2</sub> . It exists as a colorless to yellow liquid.
- It is a member of the cyclohexane family, where two chlorine atoms are attached to adjacent carbon atoms in the cyclohexane ring.
Synthesis Analysis
- The synthesis of trans-1,2-Dichlorocyclohexane can be achieved through various methods, including chlorination of cyclohexane or its derivatives using chlorine gas or other chlorinating agents.
Molecular Structure Analysis
- The molecular structure of trans-1,2-Dichlorocyclohexane consists of a six-membered cyclohexane ring with two chlorine atoms in trans configuration.
- The Cl atoms are positioned equatorially and axially, resulting in different conformations.
Chemical Reactions Analysis
- trans-1,2-Dichlorocyclohexane can undergo substitution reactions, such as nucleophilic substitution or elimination reactions.
- For example, it can react with strong bases or nucleophiles to replace one of the chlorine atoms.
Physical And Chemical Properties Analysis
- Boiling Point : Approximately 193-194°C.
- Density : About 1.164 g/mL at 25°C.
- Refractive Index : n<sub>20/D</sub> = 1.4917 (literature value).
Scientific Research Applications
Polymerization Catalysis
A study by Rieger (1992) discussed the use of chiral trans-1,2-dimesylcyclohexane in preparing a mixture of diastereomeric cyclohexyl-[trans-1,2-bis(1-indenyl)]zirconium(IV) dichlorides. This compound showed high stereoselectivity in catalyzing the polymerization of propene, even at temperatures above 50°C.
Electrochemical Reduction Studies
Bowyer and Evans (1988) explored the electrochemical reduction of trans-1,2-diiodocyclohexane, a related compound to trans-1,2-Dichlorocyclohexane. Their study Bowyer & Evans, 1988 provided insights into the conformational changes and electron transfer reactions of this molecule.
Cu-Catalytic System Development
Kabir et al. (2010) found that cis-1,2-Cyclohexanediol, a molecule structurally similar to trans-1,2-Dichlorocyclohexane, was an efficient ligand for a highly active Cu-catalytic system. This system was effective in facilitating cross-coupling reactions involving various thiols and halides Kabir et al., 2010.
Structural Studies in Coordination Chemistry
Gerard et al. (1997) conducted a study on the nickel(II) and cobalt(III) complexes of meso and racemic 1,2-diaminocyclohexane, a molecule related to trans-1,2-Dichlorocyclohexane. Their research Gerard et al., 1997 provided valuable insights into the synthesis, hydrolysis kinetics, and structures of these complexes.
Supramolecular Chemistry
Consiglio et al. (2016) investigated the aggregation properties of ZnII Schiff-base complexes derived from chiral trans-1,2-diaminocyclohexane. Their study Consiglio et al., 2016 revealed detailed insights into the formation of large oligomeric aggregates and their transformations in solution.
Reaction Mechanism Exploration
Koyano (1970) studied the liquid-phase chlorination of olefins, including cyclohexene, leading to products like trans-1,2-dichlorocyclohexane. The research Koyano, 1970 indicated the involvement of open ionic intermediates in these chlorination reactions.
Safety And Hazards
- trans-1,2-Dichlorocyclohexane is flammable and may cause skin and eye irritation.
- Proper precautions, such as using protective equipment and ensuring adequate ventilation, are essential when handling this compound.
Future Directions
- Further research could explore its reactivity in specific reactions, environmental impact, and potential applications in organic synthesis.
properties
IUPAC Name |
(1R,2R)-1,2-dichlorocyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEZIBFVJYNETN-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022126 | |
Record name | trans-1,2-Dichlorocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1,2-Dichlorocyclohexane | |
CAS RN |
822-86-6 | |
Record name | trans-1,2-Dichlorocyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=822-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dichlorocyclohexane, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-1,2-Dichlorocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-1,2-dichlorocyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.367 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-DICHLOROCYCLOHEXANE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRN932MS48 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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